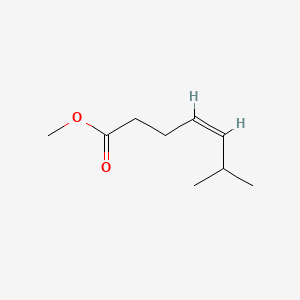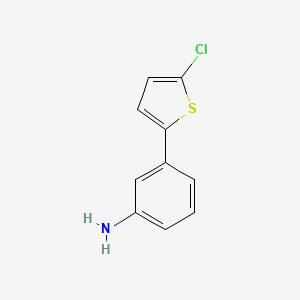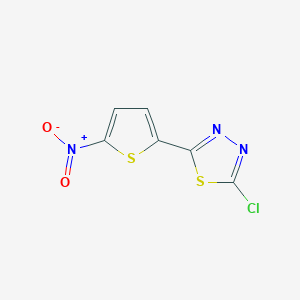![molecular formula C10H12BrN5 B14149461 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine CAS No. 886365-76-0](/img/structure/B14149461.png)
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is a compound that features both a brominated pyrimidine ring and an imidazole moiety. The presence of these functional groups suggests potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Imidazole Propylamine: The imidazole ring is introduced by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.
Coupling Reaction: The brominated pyrimidine is then coupled with the imidazole propylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially forming imidazolium salts or reduced imidazole derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of imidazolium salts.
Reduction: Formation of reduced imidazole derivatives.
科学的研究の応用
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole or pyrimidine moieties.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole-containing compounds.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, which could be relevant in enzyme inhibition or activation. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: Similar in having a brominated heterocycle but differs in the core structure.
1-(3-Aminopropyl)imidazole: Shares the imidazole and propylamine moieties but lacks the brominated pyrimidine ring.
Uniqueness
5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine is unique due to the combination of a brominated pyrimidine ring and an imidazole moiety. This dual functionality can provide distinct chemical reactivity and biological activity compared to compounds with only one of these features.
特性
CAS番号 |
886365-76-0 |
|---|---|
分子式 |
C10H12BrN5 |
分子量 |
282.14 g/mol |
IUPAC名 |
5-bromo-N-(3-imidazol-1-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H12BrN5/c11-9-6-14-10(15-7-9)13-2-1-4-16-5-3-12-8-16/h3,5-8H,1-2,4H2,(H,13,14,15) |
InChIキー |
FKZUONPKNXXYEC-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CCCNC2=NC=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



silane](/img/structure/B14149387.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B14149392.png)
![N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide](/img/structure/B14149397.png)




![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)
![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14149448.png)



